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Pharmacological Profile and Mechanism of Action

Zimelidine is a pyridylallylamine derivative, making it structurally distinct from tricyclic and other

antidepressants [1] [2] [3]. Its pharmacological profile is defined by a highly selective action on the

serotonergic system.

Primary Target: Zimelidine and its active metabolite, norzimelidine, are potent and selective
inhibitors of serotonin (5-hydroxytryptamine, 5-HT) neuronal reuptake [4] [5] [6]. This action blocks the

serotonin transporter (SERT), increasing the availability of serotonin in the synaptic cleft [1].
Selectivity: It has much less effect on noradrenaline (NA) uptake and is devoid of significant affinity

for histaminergic, muscarinic, cholinergic, and alpha- and beta-adrenergic receptors [4] [5]. This
selectivity was a key advancement, reducing side effects like sedation and anticholinergic effects

common with older antidepressants [2].
Long-term Effects: Repeated administration does not attenuate 5-HT uptake blocking potency but

can induce changes in 5-HT receptor binding sites [4].

The diagram below illustrates the core mechanism of action of zimelidine.
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Quantitative Pharmacological Data

The tables below summarize key quantitative data on zimelidine's properties and its comparison with other

early SSRIs.

Table 1: Basic Chemical and Pharmacokinetic Properties of Zimelidine

Property Value

Chemical Formula C~16~H~17~BrN~2~ [1] [3]

Molecular Weight 317.23 g/mol [1] [3]

Elimination Half-Life (Parent Compound) 8.4 ± 2.0 hours [1]

Elimination Half-Life (Norzimelidine) 19.4 ± 3.6 hours [1] [3]

Primary Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI) [1] [4]

Table 2: Key Experimental Findings from Animal Studies
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Study Focus Model/Species
Dose &
Administration

Key Outcome

Morphine
Tolerance [7]

Male Wistar rats

(160-180 g)

15 mg/kg,

intraperitoneal (i.p.)

Significantly attenuated the

development and expression of
tolerance to morphine-induced

antinociception.

Neuronal
Responsiveness
[6]

Sprague-Dawley

rats (150-250 g)

5 mg/kg, i.p., daily for

14 days

Did not modify the

responsiveness of CA3
hippocampal pyramidal neurons

to applied 5-HT.

Feeding Behavior
[6]

Fasted rats 0.2, 2, 20 nmol/100 nL,

into medial amygdaloid
nucleus

Evoked dose-dependent

hypophagic (appetite-
suppressing) effects.

Detailed Experimental Protocol

The following is a detailed methodology from a key study investigating zimelidine's effect on morphine

tolerance [7], which can serve as a reference for related research.

Animals: The study used adult male Wistar albino rats (weighing 160-180 g, n=72). Animals were

acclimatized to laboratory conditions with free access to food and water, maintained on a 12-hour
light/dark cycle.

Drug Administration: Morphine sulphate and zimelidine (dissolved in saline) were administered via
subcutaneous (s.c.) and intraperitoneal (i.p.) routes, respectively, in a volume of 10 ml/kg.

Induction of Morphine Tolerance: A 3-day cumulative dosing regimen was used:
Day 1: Morphine at 30 mg/kg (a.m.) and 45 mg/kg (p.m.).

Day 2: Morphine at 60 mg/kg (a.m.) and 90 mg/kg (p.m.).
Day 3: Morphine at 120 mg/kg, administered twice.

Assessment of Antinociception: Tolerance was evaluated on day 4 using a challenge dose of
morphine (5 mg/kg). Antinociception was measured with:

Tail-flick Test: Using a standardized apparatus; cutoff latency was 15 seconds to prevent
tissue damage.

Hot-plate Test: Temperature adjusted to 55 ± 1°C; cutoff time was 30 seconds.
Data Analysis: Antinociceptive response was calculated as % Maximum Possible Effect (%MPE).
Data were expressed as mean ± SEM and analyzed using analysis of variance (ANOVA) followed by

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3326915/
https://www.medchemexpress.com/zimelidine.html?srsltid=AfmBOooMiLOcKqnx2KV5oYsNSJZh_w5NpJb9gNX0CYZenbAGyD4nkfWx
https://www.medchemexpress.com/zimelidine.html?srsltid=AfmBOooMiLOcKqnx2KV5oYsNSJZh_w5NpJb9gNX0CYZenbAGyD4nkfWx
https://www.smolecule.com/products/s547769?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3326915/
https://www.smolecule.com/products/s547769?utm_src=pdf-body
https://www.smolecule.com/products/s547769?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Tukey's test, with P < 0.05 considered significant.

Experimental Groups: Animals were treated with zimelidine (15 mg/kg; i.p.) to evaluate its effects
on the development or expression of morphine tolerance.

Adverse Effects and Market Withdrawal

Despite its promising pharmacological profile, zimelidine was withdrawn from the global market.

Primary Reasons: The withdrawal was due to rare but serious cases of Guillain-Barré syndrome, a
disorder affecting the peripheral nervous system, and a peculiar hypersensitivity reaction involving flu-

like symptoms, skin rash, arthralgias, and eosinophilia [1] [5] [3].
Other Concerns: The drug was also associated with an increase in suicidal ideation and/or attempts

in depressive patients [1].
Legacy: Its withdrawal paved the way for subsequent SSRIs, such as fluvoxamine and fluoxetine,

which had a better safety profile [3] [8].

Research Legacy and Significance

Zimelidine's development, guided by Arvid Carlsson, was a pivotal proof-of-concept for the SSRI class [3]

[8]. It demonstrated that targeting the serotonergic system with high specificity was a viable and effective

strategy for treating depression with a more favorable side-effect profile regarding cardiotoxicity and

anticholinergic effects compared to tricyclic antidepressants [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Zimelidine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Zimelidine: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

3. Zimelidine [en.wikipedia.org]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s547769?utm_src=pdf-body
https://www.smolecule.com/products/s547769?utm_src=pdf-body
https://go.drugbank.com/drugs/DB04832
https://www.sciencedirect.com/topics/neuroscience/zimelidine
https://en.wikipedia.org/wiki/Zimelidine
https://go.drugbank.com/drugs/DB04832
https://en.wikipedia.org/wiki/Zimelidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059740/
https://www.smolecule.com/products/s547769?utm_src=pdf-body
https://en.wikipedia.org/wiki/Zimelidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059740/
https://pubmed.ncbi.nlm.nih.gov/6215240/
https://www.smolecule.com/products/s547769?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB04832
https://pubmed.ncbi.nlm.nih.gov/6215240/
https://en.wikipedia.org/wiki/Zimelidine
https://www.smolecule.com/products/s547769?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


4. The pharmacology of zimelidine: a 5-HT selective reuptake ... [pubmed.ncbi.nlm.nih.gov]

5. Zimelidine - an overview | ScienceDirect Topics [sciencedirect.com]

6. Zimelidine | SERT inhibitor [medchemexpress.com]

7. Zimelidine attenuates the development of tolerance to ... [pmc.ncbi.nlm.nih.gov]

8. Did Serendipity Contribute to the Discovery of New ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [zimelidine selective serotonin reuptake inhibition]. Smolecule,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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